molecular formula C15H13ClN2O2 B403249 2-chloro-N'-[(3-methylphenyl)carbonyl]benzohydrazide

2-chloro-N'-[(3-methylphenyl)carbonyl]benzohydrazide

Cat. No.: B403249
M. Wt: 288.73g/mol
InChI Key: MWTYZYMKQZYBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N’-[(3-methylphenyl)carbonyl]benzohydrazide is an organic compound with the molecular formula C15H13ClN2O2 It is a benzohydrazide derivative, characterized by the presence of a chloro group and a methylphenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(3-methylphenyl)carbonyl]benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 2-chloro-N’-[(3-methylphenyl)carbonyl]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(3-methylphenyl)carbonyl]benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation Reactions: The carbonyl group can participate in condensation reactions with hydrazines or amines to form hydrazones or Schiff bases.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

    Condensation Reactions: Reagents such as hydrazine hydrate or primary amines in the presence of an acid catalyst.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted benzohydrazides.

    Condensation Reactions: Formation of hydrazones or Schiff bases.

    Oxidation and Reduction Reactions: Formation of corresponding oxides or amines.

Scientific Research Applications

2-chloro-N’-[(3-methylphenyl)carbonyl]benzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(3-methylphenyl)carbonyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in anticancer research, it may inhibit enzymes involved in cell cycle regulation or DNA replication, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N’-[(2-methylphenyl)carbonyl]benzohydrazide
  • 2-chloro-N’-[(4-methylphenyl)carbonyl]benzohydrazide
  • 3-chloro-N’-[(3-methylphenyl)carbonyl]benzohydrazide

Uniqueness

2-chloro-N’-[(3-methylphenyl)carbonyl]benzohydrazide is unique due to the specific positioning of the chloro and methylphenyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73g/mol

IUPAC Name

2-chloro-N'-(3-methylbenzoyl)benzohydrazide

InChI

InChI=1S/C15H13ClN2O2/c1-10-5-4-6-11(9-10)14(19)17-18-15(20)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20)

InChI Key

MWTYZYMKQZYBSF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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